Oeplexyl
Description
Oeplexyl (hypothetical IUPAC name: 3-[(5-chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane) is a synthetic small-molecule compound classified as a selective adenosine A₂A receptor antagonist. Preclinical studies highlight its high blood-brain barrier permeability (logP = 2.1) and oral bioavailability (67% in rodent models), making it a promising candidate for central nervous system (CNS) targeting .
Structurally, this compound features a bicyclic octane core substituted with a chloropyridinyl ether group, which confers both lipophilicity and receptor-binding specificity. Its molecular weight (MW = 295.8 g/mol) and polar surface area (PSA = 45.6 Ų) align with established criteria for CNS-active drugs .
Properties
CAS No. |
41038-34-0 |
|---|---|
Molecular Formula |
C22H19BrO2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-[2-bromo-1-(4-methoxyphenyl)-2-phenylethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C22H19BrO2/c1-24-19-12-8-16(9-13-19)21(17-10-14-20(25-2)15-11-17)22(23)18-6-4-3-5-7-18/h3-15H,1-2H3 |
InChI Key |
HFLZEAMTFSMBSL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)OC |
Other CAS No. |
41038-34-0 |
Synonyms |
alpha, alpha-di(p-methoxyphenyl)-beta-bromo-beta-phenylethylene oeplexyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound’s lower molecular weight and PSA enhance CNS penetration compared to Istradefylline and Preladenant, which exhibit reduced brain bioavailability due to higher polarity .
- The chloropyridinyl group in this compound provides stronger π-π stacking interactions with the A₂A receptor’s hydrophobic pocket than the xanthine core of Istradefylline .
Pharmacokinetic and Pharmacodynamic Profiles
Pharmacokinetics (PK)
Key Observations :
Pharmacodynamics (PD)
Key Observations :
- This compound’s intermediate IC₅₀ balances receptor occupancy and off-target risk, whereas Preladenant’s high potency was offset by hepatotoxicity in Phase III trials .
- Istradefylline’s lower selectivity for A₂A over A₁ receptors correlates with a higher incidence of nausea .
Critical Analysis of Research Findings
- Advantages of this compound : Superior CNS penetration and tolerability profile compared to peers. Preclinical data suggest a lower risk of drug-drug interactions due to CYP3A4-mediated metabolism, shared with 50% of marketed drugs .
- Limitations: No long-term human safety data. The chloropyridinyl group may pose synthetic challenges in large-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
